Cyclizine tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclizine tartrate is a piperazine-derivative antihistamine used primarily as an antiemetic and antivertigo agent. It is commonly employed in the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and vertigo. This compound works by blocking histamine H1 receptors in the brain, which helps to alleviate symptoms of nausea and dizziness .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclizine tartrate is synthesized through a multi-step process involving the reaction of diphenylmethyl chloride with N-methylpiperazine. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of cyclizine. The resulting cyclizine is then reacted with tartaric acid to form this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is subjected to rigorous quality control measures to ensure its efficacy and safety for medical use .
Chemical Reactions Analysis
Types of Reactions
Cyclizine tartrate undergoes various chemical reactions, including:
Oxidation: Cyclizine can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert cyclizine to its corresponding amine derivatives.
Substitution: Cyclizine can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives of cyclizine.
Reduction: Amine derivatives of cyclizine.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
Cyclizine tartrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of antihistamine activity and piperazine derivatives.
Biology: Investigated for its effects on histamine receptors and its potential role in modulating immune responses.
Medicine: Extensively studied for its antiemetic and antivertigo properties, particularly in the context of motion sickness and postoperative nausea.
Mechanism of Action
Cyclizine tartrate exerts its effects by blocking histamine H1 receptors in the brain. This action reduces the excitability of the inner ear labyrinth and directly affects the vomiting center in the brainstem. Additionally, this compound possesses anticholinergic properties, which further contribute to its antiemetic and antivertigo effects. The compound also increases lower esophageal sphincter tone and reduces the sensitivity of the labyrinthine apparatus .
Comparison with Similar Compounds
Cyclizine tartrate is often compared with other antihistamines and antiemetics, such as:
Meclizine: Similar to cyclizine, meclizine is used to treat motion sickness and vertigo. meclizine has a longer duration of action and is less sedating.
Dimenhydrinate: Another antihistamine used for motion sickness, dimenhydrinate is more sedating than cyclizine and has a shorter duration of action.
This compound is unique in its combination of antihistaminic and anticholinergic properties, making it particularly effective for motion sickness and vertigo .
Properties
CAS No. |
84057-82-9 |
---|---|
Molecular Formula |
C22H28N2O6 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
1-benzhydryl-4-methylpiperazine;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C18H22N2.C4H6O6/c1-19-12-14-20(15-13-19)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17;5-1(3(7)8)2(6)4(9)10/h2-11,18H,12-15H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
InChI Key |
RZRUVHZEJGYXMW-LREBCSMRSA-N |
Isomeric SMILES |
CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.